molecular formula C29H41N7O9 B1591406 Gliadins CAS No. 9007-90-3

Gliadins

Cat. No. B1591406
CAS RN: 9007-90-3
M. Wt: 631.7 g/mol
InChI Key: HZWWPUTXBJEENE-UHFFFAOYSA-N
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Description



  • Gliadins are wheat grain proteins, comprising about 40–50% of total wheat seed proteins.

  • They play a crucial role in the nutritional and processing quality of flour.

  • Gliadins are further classified into α-, γ-, δ-, and ω-gliadins.





  • Synthesis Analysis



    • Gliadins are encoded by multigenes located on chromosomes 6A, 6B, and 6D (α-gliadins) and chromosomes 1A, 1B, and 1D (γ-gliadins).

    • Recent studies have focused on targeting gliadins through methods like protein sequestration.





  • Molecular Structure Analysis



    • Gliadins have complex structures, including repetitive domains with peptide motifs.

    • Intramolecular disulfide bonds stabilize their secondary structures.

    • Recent research has shown that gliadins can form hierarchical nanoscale structures in pure water.





  • Chemical Reactions Analysis



    • Gliadins are resistant to enzymatic hydrolysis due to their complex structures.

    • Polyphenols may disrupt gliadin enzymatic hydrolysis and sequester gliadins from critical receptors.





  • Physical And Chemical Properties Analysis



    • Gliadins are insoluble in water and contribute to the functional properties of wheat flour dough.

    • Adequate water content is critical for gluten structure.




  • Scientific Research Applications

    Characterization of Gliadins

    • Scientific Field : Analytical Chemistry
    • Application Summary : Gliadins, along with secalins and hordeins, are alcohol-soluble storage proteins of the Triticeae tribe of the Gramineae family. They are characterized by their high proportion of glutamine and proline and low proportion of arginine, lysine, and histidine .
    • Methods of Application : Prolamins were extracted from fifteen cultivars using the DuPont protocol to study their physiochemical, morphological, and structural characteristics. Techniques such as SDS-PAGE, SEM, TEM, and XRD were used for characterization .
    • Results : The β-sheet (32.72–37.41%) and β-turn (30.36–37.91%) were found higher in gliadins, while α-helix (20.32–28.95%) and random coil (9.05–10.28%) in hordeins. The high colloidal stability as depicted by zeta-potential was observed in gliadins (23.5–27.0 mV) .

    Gliadins in Bread Wheat

    • Scientific Field : Plant Biotechnology
    • Application Summary : The α-gliadins of wheat contain the 33-mer peptide, the most active peptide in Celiac Disease (CD) both in adults and pediatric patients .
    • Methods of Application : The study characterized the variants and expression profile of an α-gliadins amplicon, harboring the 33-mer peptide, in two low-gliadin RNAi wheat lines, under two different Nitrogen (N) treatments .
    • Results : High N treatment significantly increases transcripts of the amplicon in the wild type, but not in the transgenic lines .

    Gliadins in Drug Delivery

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Gliadin nanoparticles have been successfully used for the delivery of drugs and nutrients .
    • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the formulation of nanoparticles with the drug or nutrient encapsulated within .
    • Results : The results or outcomes of this application are not specified in the source .

    Gliadins in Spectroscopic Techniques

    • Scientific Field : Spectroscopy
    • Application Summary : The effect of the chemical structure of selected phenolic acids on the molecular organization of gliadins was investigated .
    • Methods of Application : The application of Fourier Transform Infrared (FTIR) technique, steady-state, and time-resolved fluorescence spectroscopy were used. Hydroxybenzoic (4-hydroxybenzoic, protocatechuic, vanillic, and syringic) and hydroxycinnamic (coumaric, caffeic, ferulic, sinapic) acids have been used as gliadins modifiers .
    • Results : Hydroxybenzoic acids due to their smaller size incorporate into spaces between two polypeptide chains and form a hydrogen bond with them leading to aggregation. Additionally, syringic acids could incorporate into hydrophobic pockets of protein. Whereas hydroxycinnamic acids, due to their higher stiffness and larger size, separated polypeptide chains leading to gliadin disaggregation .

    Gliadins in Plant Breeding

    • Scientific Field : Plant Breeding
    • Application Summary : The genetic architecture for quantities of gliadins fractions in wheat (Triticum aestivum L.) was dissected .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .

    Gliadins in Food Science

    • Scientific Field : Food Science
    • Application Summary : Gliadins, secalins, and hordeins are known to trigger/cause the celiac or coeliac disease (CD) in genetically susceptible individuals characterized by severe damage of jejunal mucosa (villi) by immune mediated reactions leading to chronical distension of abdomen, malnourishment, diarrhoea, stunted growth, depression, loss of appetite and weight .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .

    Gliadins in Polymer Development

    • Scientific Field : Material Science
    • Application Summary : Space saving hexagonal molecular symmetry was observed in TEM molecular arrangement of prolamins which has profound application in development of plant-based polymers and fibres .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .

    Safety And Hazards



    • Gliadins are not classified as hazardous.

    • No specific hazards arise from their use.




  • Future Directions



    • Research on gliadins continues to explore novel therapies for celiac disease.

    • Polyphenols and other compounds may hold promise in mitigating gliadin-related immunotoxicity.




    properties

    IUPAC Name

    5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HZWWPUTXBJEENE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H41N7O9
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    631.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    CID 17787981

    CAS RN

    9007-90-3
    Record name Gliadins
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Gliadins
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    22,000
    Citations
    S Barak, D Mudgil, BS Khatkar - Critical reviews in food science …, 2015 - Taylor & Francis
    … -, α/β-, and γ-gliadins on the basis of their primary structure and molecular weight. Cysteine residues of gliadins mainly form intramolecular disulfide bonds, although α-gliadins with odd …
    Number of citations: 168 www.tandfonline.com
    PF Qi, YM Wei, YW Yue, ZH Yan, YL Zheng - Molecular Biology, 2006 - Springer
    … In this paper, the properties of wheat gliadins with emphasis on the classification, gene … the structural relationships of gliadins [10, 11]. The gliadins were originally identified according to …
    Number of citations: 62 link.springer.com
    R Urade, N Sato, M Sugiyama - Biophysical reviews, 2018 - Springer
    … Recently, gliadins have been shown to be soluble in pure water, and a novel extraction … gliadins in pure water at neutral pH, and permitted the characterization of hydrated gliadins. They …
    Number of citations: 84 link.springer.com
    P Ferranti, G Mamone, G Picariello… - Journal of mass …, 2007 - Wiley Online Library
    … individual genetic alleles coding for gliadins, high or low molecular … of gliadins are presented, with focus on issues related to detection, identification, and quantification of intact gliadins, …
    FM DuPont, WH Vensel, R Chan… - Cereal Chemistry, 2000 - Wiley Online Library
    … Gli-D1 encoded ω-gliadins as the 1A, 1B, and 1D ω-gliadins. Sulfur availability and the ratio … reported for ω-gliadins from wheat. In this study, we purified 1B ω-gliadins from a wheat flour …
    Number of citations: 107 onlinelibrary.wiley.com
    RJ Fido, F Bekes, PW Gras, AS Tatham - Journal of Cereal Science, 1997 - Elsevier
    … patterns Total gliadins from wheat flour cv. Chinese indicate that the -1 gliadins correspond to the Spring were extracted using either dilute HCl slow and -2 gliadins to the fast -gliadins (…
    Number of citations: 162 www.sciencedirect.com
    JAD Ewart - Journal of the Science of Food and Agriculture, 1967 - Wiley Online Library
    The amino acid compositions of glutenins and gliadins from two strong and two weak wheats have been compared. Glutenin appears to have an amino acid analysis generally similar to …
    Number of citations: 117 onlinelibrary.wiley.com
    AS Tatham, PR Shewry - Journal of Cereal Science, 1985 - Elsevier
    … y-gliadins, but little or no contamination of the «- and y-gliadins. The 80S-PAGE showed that most of the o-gliadins had lower relative molecular masses (M rS) and the y-gliadins higher, …
    Number of citations: 230 www.sciencedirect.com
    SB Altenbach, HC Chang, XB Yu… - Frontiers in Plant …, 2019 - frontiersin.org
    … -1,2 gliadins, a subgroup of omega gliadins that are highly immunogenic. Omega gliadins are unusual … The two types of omega gliadins, referred to as omega-1,2 gliadins and omega-5 …
    Number of citations: 44 www.frontiersin.org
    PD Howdle, MS Losowsky - Gut, 1990 - ncbi.nlm.nih.gov
    Patients with coeliac disease are advised to take a strict gluten free diet, and usually avoid wheat, rye, barley, and oats. Although there is no doubt that sensitivity to gluten varies …
    Number of citations: 14 www.ncbi.nlm.nih.gov

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